REACTION_CXSMILES
|
[Cl-].[Na+].C([Al](CCCCCCCC)CCCCCCCC)CCCCCCC.[Cl:28][Si](Cl)(Cl)Cl.[CH2:33]([Si:41](CCCCCCCC)([CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH3:57])[CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH3:49])[CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40]>>[CH2:33]([Si:41]([CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][CH3:57])([CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH3:49])[Cl:28])[CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40] |f:0.1|
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)[Al](CCCCCCCC)CCCCCCCC
|
Name
|
|
Quantity
|
73 mmol
|
Type
|
reactant
|
Smiles
|
Cl[Si](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)[Si](CCCCCCCC)(CCCCCCCC)CCCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were reacted for 4 hours at 180° C
|
Duration
|
4 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)[Si](Cl)(CCCCCCCC)CCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |